molecular formula C13H24N2O2 B13352479 1-(L-Prolyl)-3-(ethoxymethyl)piperidine

1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Cat. No.: B13352479
M. Wt: 240.34 g/mol
InChI Key: OEVHEBVBAPARAM-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(L-Prolyl)-3-(ethoxymethyl)piperidine is a compound that combines the structural features of L-proline and piperidine. L-proline is an amino acid that plays a crucial role in protein synthesis, while piperidine is a six-membered heterocyclic amine. The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine typically involves the protection of the amino group of L-proline, followed by the formation of the piperidine ring. One common method is the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization to form the piperidine ring. The ethoxymethyl group can be introduced through alkylation reactions using appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(L-Prolyl)-3-(ethoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

1-(L-Prolyl)-3-(ethoxymethyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and the L-proline moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl dipeptides: Compounds that contain L-proline and another amino acid.

    N-(Benzyloxycarbonyl)-L-proline: A derivative of L-proline with a benzyloxycarbonyl protecting group.

    Prolylproline: A dipeptide consisting of two proline residues .

Uniqueness

1-(L-Prolyl)-3-(ethoxymethyl)piperidine is unique due to the presence of the ethoxymethyl group and the piperidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

[3-(ethoxymethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-5-4-8-15(9-11)13(16)12-6-3-7-14-12/h11-12,14H,2-10H2,1H3/t11?,12-/m0/s1

InChI Key

OEVHEBVBAPARAM-KIYNQFGBSA-N

Isomeric SMILES

CCOCC1CCCN(C1)C(=O)[C@@H]2CCCN2

Canonical SMILES

CCOCC1CCCN(C1)C(=O)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.